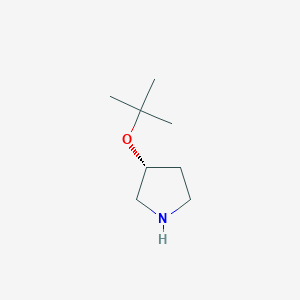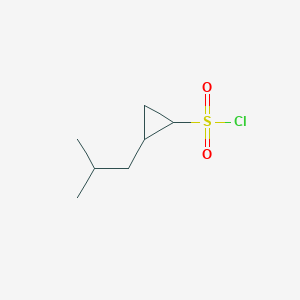
2-(2-methylpropyl)Cyclopropanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylpropyl)Cyclopropanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a derivative of cyclopropanesulfonyl chloride, where the cyclopropane ring is substituted with a 2-methylpropyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)Cyclopropanesulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with 2-methylpropyl alcohol in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+2-methylpropyl alcoholSOCl22-(2-methylpropyl)Cyclopropanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylpropyl)Cyclopropanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(2-methylpropyl)Cyclopropanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is used in the preparation of sulfonated polymers, which are employed in ion-exchange membranes and fuel cells.
Wirkmechanismus
The mechanism of action of 2-(2-methylpropyl)Cyclopropanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanesulfonyl chloride: The parent compound without the 2-methylpropyl substitution.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
2-(2-methylpropyl)Cyclopropanesulfonyl chloride is unique due to the presence of the 2-methylpropyl group, which imparts different steric and electronic properties compared to its parent compound. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C7H13ClO2S |
|---|---|
Molekulargewicht |
196.70 g/mol |
IUPAC-Name |
2-(2-methylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-5(2)3-6-4-7(6)11(8,9)10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HOICNXLCLLMKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CC1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)

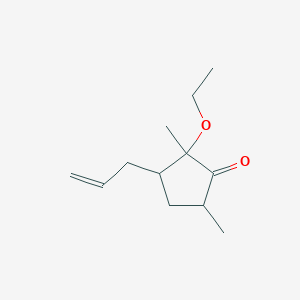

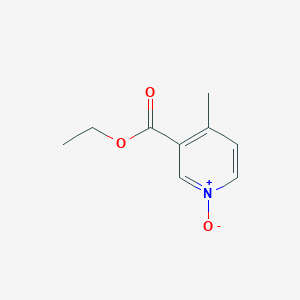
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
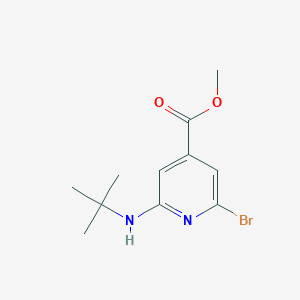
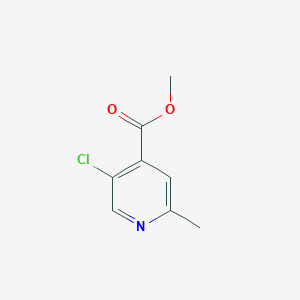
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
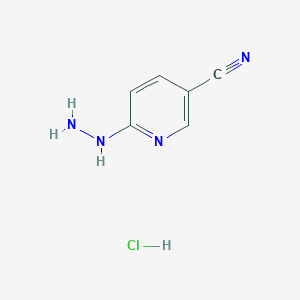

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
